

Technical Guide: Optimizing 2-Fluoro-ATP in Kinase Assays

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Compound of Interest

Compound Name: 2-Fluoro-ATP

CAS No.: 1492-62-2

Cat. No.: B075282

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Introduction: The Role of 2-Fluoro-ATP

Welcome to the Technical Support Center. You are likely using **2-Fluoro-ATP** (2-F-ATP) as a surrogate substrate for ^{19}F -NMR-based activity screening.[1][2][3][4]

Unlike traditional radiometric or fluorescence-based assays, 2-F-ATP allows for the direct monitoring of substrate-to-product conversion (2-F-ATP

2-F-ADP) without the need for coupling enzymes or antibodies. Because biological systems lack background fluorine signals, this method offers an exceptional signal-to-noise ratio.

However, 2-F-ATP is not identical to natural ATP. The fluorine substitution at the adenine 2-position alters the electron density of the purine ring, which can affect:

- Binding Affinity (): It often differs from natural ATP.[5]
- Catalytic Rate (): The turnover number may be lower.
- Inhibitor Potency (

): Competitive dynamics change if the
shifts.

This guide details how to optimize the concentration of 2-F-ATP to ensure robust data and accurate inhibitor ranking.

Core Protocol: Determination of K_m for 2-F-ATP

Objective: To determine the Michaelis constant (K_m)

of 2-F-ATP for your specific kinase. This value is critical for setting the optimal screening concentration (typically

).

Experimental Workflow

Do not assume the

of 2-F-ATP is the same as ATP. You must empirically determine it.

Reagents Required:

- Target Kinase (purified)
- **2-Fluoro-ATP** (Stock typically 10–100 mM)
- Peptide/Protein Substrate (Saturating concentration)
- Assay Buffer (D2O/H2O mix if doing direct NMR, or standard buffer if quenching)

Step-by-Step Methodology:

- Fix Kinase & Peptide: Set kinase concentration to a level that yields ~10-20% conversion in 30-60 minutes (typically 10–50 nM). Fix the peptide substrate at saturation ().
- Titrate 2-F-ATP: Prepare a dilution series of 2-F-ATP. Recommended range: 0, 10, 25, 50, 100, 250, 500, 1000

M.

- Incubate: Run the reaction for a fixed time (within the linear velocity phase).
- Quench & Detect: Stop the reaction (e.g., EDTA addition). Measure the ratio of 2-F-ATP to 2-F-ADP using ^{19}F -NMR.

- Calculate Velocity (

): Convert % conversion to

M/min.

- Curve Fit: Plot

vs.

and fit to the Michaelis-Menten equation.

Visualization: Optimization Workflow



Figure 1: Workflow for determining optimal 2-Fluoro-ATP concentration.

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Troubleshooting & FAQs

This section addresses specific issues observed when switching from ATP to 2-F-ATP.

Issue 1: "My inhibitor values are different with 2-F-ATP."

Root Cause: This is usually due to the Cheng-Prusoff shift. Inhibitor potency (

) is dependent on the substrate concentration relative to its

. If the

of 2-F-ATP is different from ATP, and you didn't adjust the concentration, the competitive pressure changes.

- The Science:

If 2-F-ATP has a higher

(weaker binding) than ATP, but you use the same concentration, the term

decreases. This makes the inhibitor appear more potent (lower

) because it is easier to compete off the weaker substrate.

- Solution: Always screen at

to obtain

values that approximate

, ensuring data is comparable across different assays.

Issue 2: "Low conversion rates (weak signal) even at high concentrations."

Root Cause: The fluorine atom is electron-withdrawing. This can reduce the nucleophilicity of the phosphate chain or alter the "closed" conformation of the kinase, reducing the catalytic rate constant (

).

- Solution:

- Increase Enzyme Concentration: You may need 2-5x more enzyme than a standard ADP-Glo™ or radiometric assay.

- Check Solubility: Ensure 2-F-ATP hasn't precipitated (see Technical Data below).

- Verify Detection Window: Ensure your NMR acquisition time is sufficient to resolve the ADP peak, which is chemically shifted relative to the ATP peak.

Troubleshooting Logic Tree

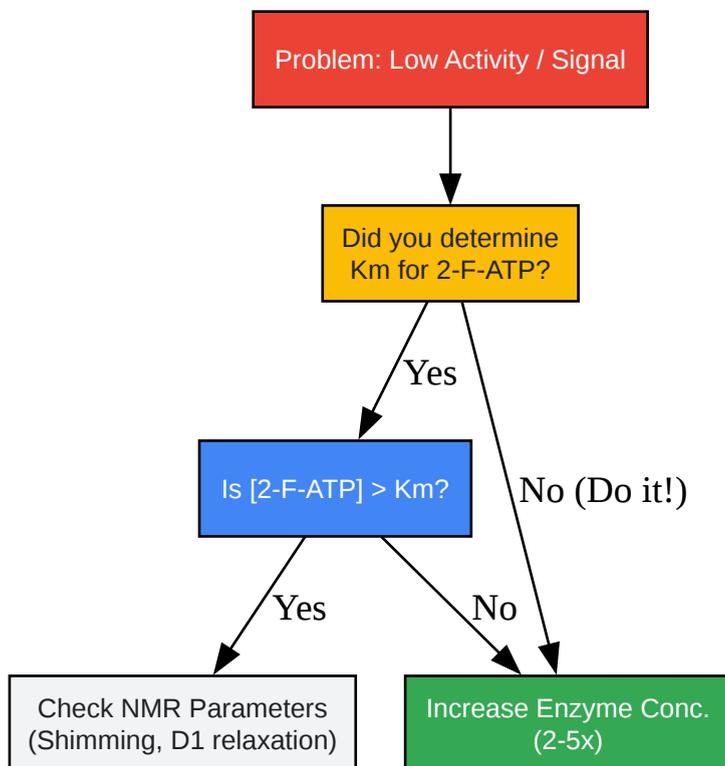


Figure 2: Decision tree for troubleshooting low signal in 2-F-ATP assays.

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Technical Data & Reference Values

Comparison: ATP vs. 2-Fluoro-ATP

Property	ATP (Natural)	2-Fluoro-ATP	Impact on Assay
Molecular Weight	507.18 g/mol	~525.17 g/mol	Slight mass difference.
pKa (Adenine N1)	~4.1	< 2.0 (More Acidic)	The F-atom reduces basicity of N1. Can affect H-bonding in the hinge region.
Typical	10 - 100 M	Often 2-5x Higher	CRITICAL: You must re-optimize concentration.
NMR Shift (¹⁹ F)	N/A	~ -52 ppm (vs CFCI ₃)	Distinct peaks for ATP () and ADP ().

Storage & Handling[6][7]

- **Stability:** 2-F-ATP is sensitive to hydrolysis.
- **Storage:** Store stock solutions (100 mM) at -20°C or -80°C. Avoid repeated freeze-thaw cycles (aliquot immediately).
- **Buffer Compatibility:** Compatible with standard kinase buffers (Tris, HEPES, MgCl₂). Avoid buffers with high background fluorine (rare, but possible in some surfactants).

References

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